

KDM5-C49 Hydrochloride: A Comparative Guide to Demethylase Selectivity

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Compound of Interest		
Compound Name:	KDM5-C49 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **KDM5-C49 hydrochloride**'s cross-reactivity with other demethylases. The information is compiled from publicly available experimental data to aid researchers in evaluating its suitability for their studies.

Introduction to KDM5-C49 Hydrochloride

KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases. The KDM5 family, also known as the JARID1 family, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4). Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making its members attractive therapeutic targets. KDM5-C49, a 2,4-pyridinedicarboxylic acid (2,4-PDCA) analogue, demonstrates nanomolar inhibitory potency against KDM5 enzymes. Its selectivity is a critical attribute for its use as a chemical probe to investigate the biological functions of the KDM5 family and for the development of targeted therapies.

Comparative Analysis of Inhibitor Activity

The following table summarizes the inhibitory activity of **KDM5-C49 hydrochloride** and other notable KDM5 inhibitors against a panel of histone demethylases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.



Demethylase	KDM5-C49 HCI IC50 (nM)	CPI-455 IC50 (nM)	JIB-04 IC50 (nM)
KDM5A	40[1]	10[2][3][4]	230[1]
KDM5B	160[1]	3	-
KDM5C	100[1]	30	-
KDM6B	>25-100 fold selective vs KDM5B[5]	>200-fold selective vs KDM5	-
KDM2 family	-	>200-fold selective vs KDM5[3]	-
KDM3 family	-	>200-fold selective vs KDM5[3]	-
KDM4 family	-	>200-fold selective vs KDM5[3]	435-1100[1]
KDM7 family	-	>200-fold selective vs KDM5[3]	-

Note: A hyphen (-) indicates that data was not found in the searched sources. The selectivity of CPI-455 is presented as fold-selectivity as reported in the source.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Biochemical Demethylase Inhibition Assay (AlphaScreen)

This assay is a common method for determining the in vitro potency of inhibitors against demethylases.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone



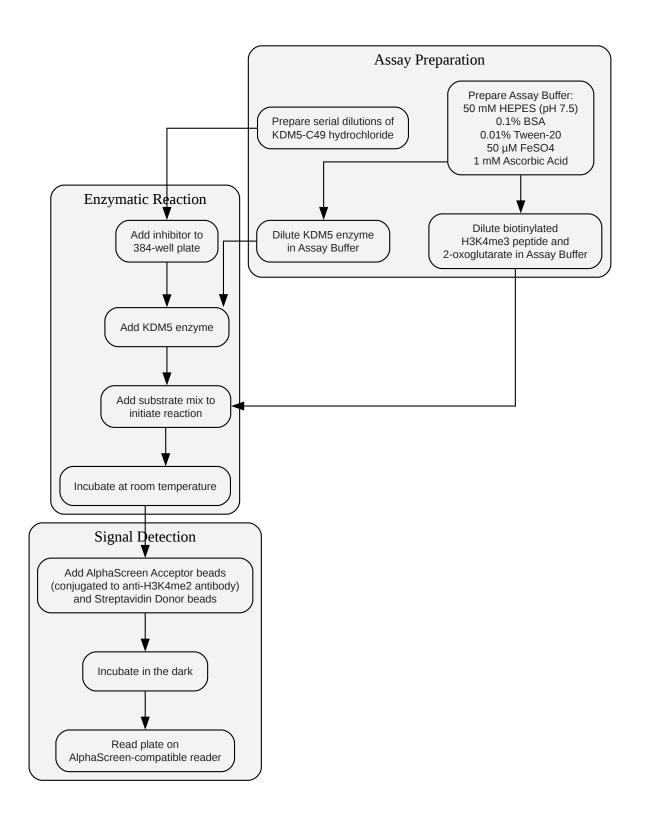




peptide substrate and a specific antibody that recognizes the demethylated product. Inhibition of the demethylase leads to a decrease in the demethylated product and thus a decrease in the AlphaScreen signal.

Workflow Diagram:





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Caption: Workflow for a typical AlphaScreen-based demethylase inhibition assay.



Detailed Steps:

- Reagent Preparation: Prepare all reagents, including assay buffer, enzyme, substrate (biotinylated H3K4me3 peptide and 2-oxoglutarate), and serial dilutions of KDM5-C49 hydrochloride.
- Reaction Setup: In a 384-well plate, add the KDM5-C49 hydrochloride dilutions.
 Subsequently, add the diluted KDM5 enzyme to each well.
- Initiation of Reaction: Initiate the demethylase reaction by adding the substrate mixture to each well.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Detection: Stop the reaction and add a mixture of AlphaScreen Acceptor beads (coated with an antibody specific for the demethylated product, e.g., H3K4me2) and Streptavidin-coated Donor beads.
- Signal Reading: Incubate the plate in the dark to allow for bead association and then read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the inhibitor's activity.
- Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

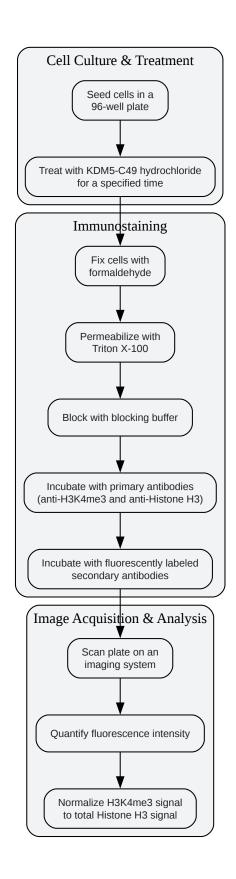
Cellular Histone Methylation Assay (In-Cell Western)

This assay measures the effect of the inhibitor on the levels of specific histone modifications within a cellular context.

Principle: An In-Cell Western is an immunocytochemical method performed in a microplate format. Cells are treated with the inhibitor, fixed, and permeabilized. Primary antibodies specific for a histone mark (e.g., H3K4me3) and a loading control (e.g., total Histone H3) are added, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is then quantified using an imaging system.



Workflow Diagram:



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Caption: Workflow for an In-Cell Western assay to measure cellular histone methylation.

Detailed Steps:

- Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the
 cells with various concentrations of KDM5-C49 hydrochloride for the desired duration (e.g.,
 24-48 hours).
- Fixation and Permeabilization: Wash the cells with PBS, then fix them with a formaldehyde solution. After another wash, permeabilize the cells with a buffer containing a detergent like Triton X-100 to allow antibody entry.
- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., BSA or normal serum in PBS).
- Primary Antibody Incubation: Incubate the cells with a primary antibody cocktail containing an antibody specific for the histone modification of interest (e.g., rabbit anti-H3K4me3) and a normalization antibody (e.g., mouse anti-total Histone H3).
- Secondary Antibody Incubation: After washing, incubate the cells with a cocktail of fluorescently-labeled secondary antibodies that recognize the primary antibodies (e.g., antirabbit IgG with a red fluorophore and anti-mouse IgG with a green fluorophore).
- Image Acquisition and Analysis: Wash the cells and acquire images of the plate using a highcontent imaging system or a microplate reader with imaging capabilities.
- Data Normalization: Quantify the fluorescence intensity for both channels. Normalize the signal from the histone modification antibody to the signal from the total histone antibody to account for variations in cell number.

Conclusion

KDM5-C49 hydrochloride is a potent inhibitor of the KDM5 family of histone demethylases with demonstrated selectivity over the KDM6 family. The provided data and experimental protocols offer a foundation for researchers to assess its utility as a chemical probe for studying the roles of KDM5 demethylases in health and disease. Further comprehensive profiling



against a broader panel of demethylases would provide a more complete understanding of its cross-reactivity and solidify its position as a highly selective KDM5 inhibitor.

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